molecular formula C9H11PS3Se B12539514 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide CAS No. 651727-20-7

1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide

Cat. No.: B12539514
CAS No.: 651727-20-7
M. Wt: 325.3 g/mol
InChI Key: CMXKFUQQKGWTRT-UHFFFAOYSA-N
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Description

1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide is a chemical compound with the molecular formula C₉H₁₁PS₃Se. It is characterized by the presence of a dithiaphosphorinane ring, which is a six-membered ring containing phosphorus and sulfur atoms. The compound also contains a phenylseleno group and an additional sulfur atom. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide typically involves the reaction of a dithiaphosphorinane precursor with a phenylseleno reagent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation. The temperature and reaction time can vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylseleno group to a phenylselane group.

    Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylselane derivatives.

    Substitution: Various substituted dithiaphosphorinane derivatives.

Scientific Research Applications

1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The phenylseleno group can undergo redox reactions, influencing the redox state of biological systems. The compound can also form covalent bonds with thiol groups in proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-: Lacks the additional sulfur atom present in 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide.

    1,3,2-Dithiaphosphorinane, 2-(phenylthio)-, 2-sulfide: Contains a phenylthio group instead of a phenylseleno group.

    1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-oxide: Contains an oxygen atom instead of the additional sulfur atom.

Uniqueness

This compound is unique due to the presence of both a phenylseleno group and an additional sulfur atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

651727-20-7

Molecular Formula

C9H11PS3Se

Molecular Weight

325.3 g/mol

IUPAC Name

2-phenylselanyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane

InChI

InChI=1S/C9H11PS3Se/c11-10(12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

CMXKFUQQKGWTRT-UHFFFAOYSA-N

Canonical SMILES

C1CSP(=S)(SC1)[Se]C2=CC=CC=C2

Origin of Product

United States

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